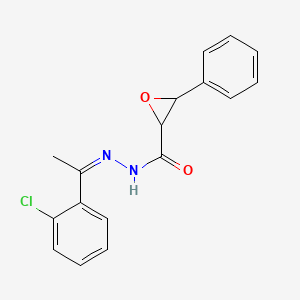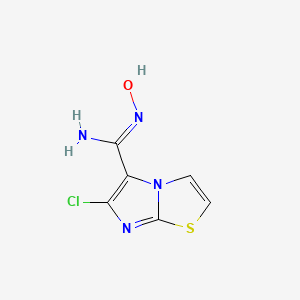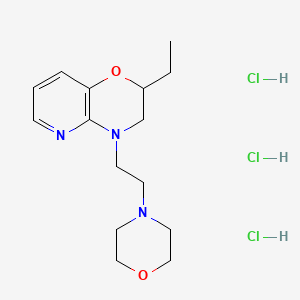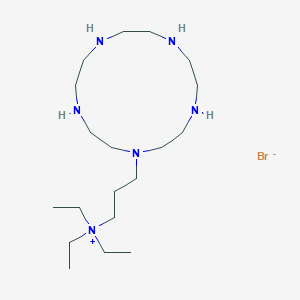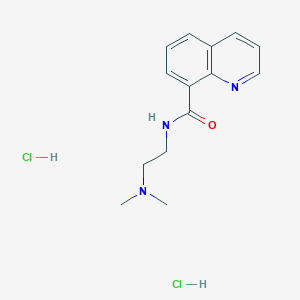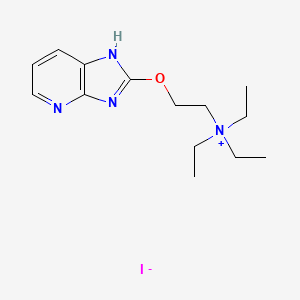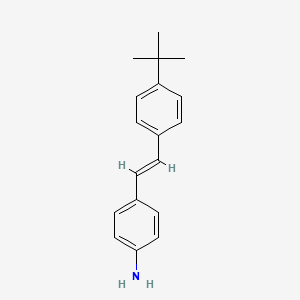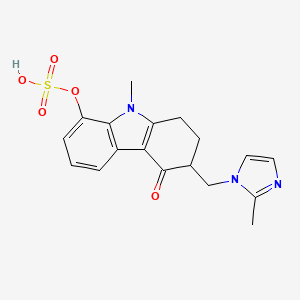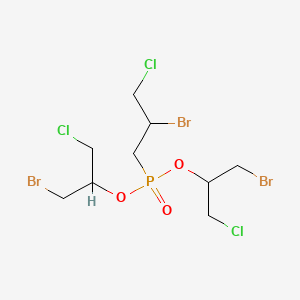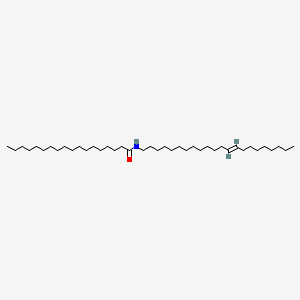
N-Erucylstearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Erucylstearamide: is a long-chain fatty acid amide with the molecular formula C40H79NO N-[(E)-docos-13-enyl]octadecanamide . This compound is characterized by its high molecular weight and unique structure, which includes both erucic acid and stearic acid moieties. It is commonly used in various industrial applications due to its excellent lubricating properties and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Erucylstearamide can be synthesized through the reaction of erucic acid with stearic acid amide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of N-hydroxysuccinimide-acrylamide ester as a crosslinker to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to be energy-efficient and environmentally friendly. The use of co-reactants and optimized reaction conditions helps in achieving a high degree of substitution and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Erucylstearamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) is commonly used as a catalyst in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Erucylstearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a lubricant and stabilizer in various chemical processes.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of high-performance lubricants and coatings .
Mécanisme D'action
The mechanism of action of N-Erucylstearamide involves its interaction with cell membranes and various molecular targets. It is believed to exert its effects by stabilizing cell membranes and modulating signaling pathways. The compound may also interact with specific receptors and enzymes, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
- N-Stearoyl erucamide
- N-Oleoyl stearamide
- N-Palmitoyl stearamide
Comparison: N-Erucylstearamide is unique due to its combination of erucic acid and stearic acid moieties, which confer distinct physical and chemical properties. Compared to similar compounds, it offers superior thermal stability and lubricating properties, making it highly valuable in industrial applications .
Propriétés
Numéro CAS |
95548-49-5 |
|---|---|
Formule moléculaire |
C40H79NO |
Poids moléculaire |
590.1 g/mol |
Nom IUPAC |
N-[(E)-docos-13-enyl]octadecanamide |
InChI |
InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-41-40(42)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17+ |
Clé InChI |
HDFGRGDDXJURFG-HTXNQAPBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


